1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
Description
1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine is a bicyclo[1.1.1]pentane derivative featuring three key structural motifs:
- A bicyclo[1.1.1]pentane core, a rigid, highly strained scaffold valued in medicinal chemistry as a bioisostere for tert-butyl or aromatic groups due to its sp³-rich geometry .
- A 3-iodo substituent on the bicyclo[1.1.1]pentane ring, which enhances reactivity in cross-coupling reactions (e.g., Suzuki or Stille couplings) for further functionalization .
- A Boc-protected azetidine (4-membered nitrogen heterocycle), offering steric and electronic modulation for applications in drug discovery.
The iodine atom serves as a versatile handle for downstream modifications, while the Boc group enhances stability during synthesis .
Properties
IUPAC Name |
tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPISQMOOHSEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375261-02-0 | |
| Record name | tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine involves several steps. One common method includes the reaction of tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate with iodine in the presence of a suitable base . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require cooling to control the reaction rate. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The bicyclo[1.1.1]pentane (BCP) framework, represented in 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine, has been identified as a promising bioisostere for traditional aromatic systems in drug design. This is primarily due to its ability to enhance metabolic stability while retaining biological activity.
Indoleamine-2,3-Dioxygenase 1 Inhibition
Recent studies have highlighted the role of bicyclo[1.1.1]pentane-derived compounds as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. For instance, a novel class of IDO1 inhibitors featuring the BCP motif demonstrated improved pharmacokinetic profiles compared to their phenyl counterparts, significantly reducing amide hydrolysis issues associated with metabolic degradation .
Case Study: Compound Optimization
In a study focusing on the optimization of IDO1 inhibitors, the introduction of the bicyclo[1.1.1]pentane structure resulted in a compound with enhanced potency and selectivity, alongside favorable oral bioavailability . The modifications led to a compound that exhibited low clearance rates and long half-lives, suggesting potential for effective dosing regimens in clinical settings.
Synthetic Methodologies
The synthesis of this compound can be approached through various innovative synthetic routes that leverage the unique reactivity of the BCP unit.
Click Chemistry Applications
The compound can be synthesized via "click" chemistry approaches, utilizing 1-azido-3-iodobicyclo[1.1.1]pentane as a precursor . This method allows for modular synthesis of diverse triazole derivatives, which are valuable in medicinal chemistry for their biological activities, including antifungal and anticancer properties .
Case Study: Triazole Synthesis
A recent investigation successfully employed azide-alkyne cycloaddition reactions to generate 5-substituted triazoles from the BCP scaffold . The resulting compounds exhibited a range of biological activities and showcased the versatility of BCP derivatives in drug development.
Structural Modifications and Functionalization
The ability to functionalize the BCP core allows for the development of compounds with tailored properties suitable for specific biological targets.
Modifications for Enhanced Activity
Research has shown that substituting different functional groups onto the BCP framework can lead to significant variations in biological activity . For example, modifications involving alkynes have been explored to create compounds with enhanced receptor binding capabilities.
Summary of Findings
The applications of this compound span across medicinal chemistry and synthetic organic chemistry, highlighting its importance as a versatile building block in drug discovery.
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Effective IDO1 inhibitors with improved pharmacokinetics due to BCP bioisosterism |
| Synthetic Methodologies | Successful "click" reactions leading to diverse triazole derivatives with potential biological applications |
| Structural Modifications | Functionalization strategies enhancing receptor interactions and biological activity |
Mechanism of Action
The mechanism of action of 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the azetidine ring can interact with various biological targets. The compound’s effects are mediated through these interactions, which can influence molecular pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine and related bicyclo[1.1.1]pentane derivatives.
Key Comparative Insights:
Reactivity: The 3-iodo substituent in the target compound enables cross-coupling reactions, unlike fluorine or cyano derivatives, which are less reactive . Boc protection offers stability during synthesis compared to free amines (e.g., 3-{3-fluorobicyclo[1.1.1]pentan-1-yl}azetidine), which may require handling under inert conditions .
Oxane-containing derivatives (e.g., 4-{3-iodobicyclo[1.1.1]pentan-1-yl}oxane) exhibit increased polarity due to the ether oxygen, enhancing solubility but reducing membrane permeability .
Synthetic Efficiency :
- Amide couplings (e.g., 2a , 2k ) achieve yields of 66–90% using HATU/DIPEA, suggesting the target compound’s synthesis would follow similar high-yielding protocols .
- Boc protection steps (e.g., tert-butyl N-[3-iodobicyclo[1.1.1]pentan-1-yl]carbamate ) are typically quantitative, ensuring scalability .
Applications: Iodo derivatives are pivotal in late-stage diversification for drug discovery, whereas cyano or fluorinated analogs are more suited for metabolic stability studies . Azetidine’s compact size makes it a preferred bioisostere for tert-butyl groups in protease inhibitors, contrasting with bulkier piperidine or pyrrolidine rings .
Biological Activity
1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine is a compound that incorporates a bicyclo[1.1.1]pentane (BCP) structure, which has garnered interest in medicinal chemistry due to its unique properties and potential as a bioisostere for various drug designs. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and implications in drug development.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring, alongside a bicyclo[1.1.1]pentane moiety substituted with iodine. The structural formula can be represented as:
This configuration is significant as the BCP unit can mimic aromatic systems while providing enhanced metabolic stability.
The biological activity of this compound is primarily associated with its role as an inhibitor of enzymes involved in critical metabolic pathways. Research indicates that compounds featuring the BCP motif can effectively displace heme from indoleamine 2,3-dioxygenase (IDO), a target in cancer therapy due to its role in immune suppression.
Efficacy in Assays
In cellular assays, the compound demonstrated promising results:
- HeLa Cell Assay : The compound exhibited an IC50 value of approximately 3.1 nM, indicating high potency against tumor cells.
- Whole Blood Assay : An IC50 value of 121 nM was recorded, suggesting effective systemic activity without significant off-target effects .
These findings highlight the compound's potential for therapeutic applications, particularly in oncology.
Comparative Analysis with Related Compounds
To understand the advantages of this compound, it is essential to compare it with other known inhibitors:
| Compound Name | IC50 (HeLa) | IC50 (Whole Blood) | Mechanism |
|---|---|---|---|
| This compound | 3.1 nM | 121 nM | IDO Inhibition |
| Epacadostat | 12.5 nM | Not specified | Heme Binding |
| BMS-986205 | 2.8 nM | Not specified | Heme Displacement |
This table illustrates that while BMS-986205 shows slightly better potency in HeLa cells, this compound offers a more favorable pharmacokinetic profile due to reduced metabolic instability associated with amide hydrolysis .
Case Studies and Research Findings
Recent studies have focused on the synthesis and functionalization of bicyclo[1.1.1]pentane derivatives, including azetidines like the one :
- A study highlighted the synthesis of various BCP derivatives through click chemistry, showcasing their versatility in creating complex structures for drug discovery .
These methodologies underline the importance of BCPs in developing new therapeutic agents with improved stability and bioavailability.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine?
- Answer: Two primary routes are documented:
- Route 1: Nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane with a Boc-protected azetidine precursor. Steric hindrance limits yields (40–60%), but this method is effective for introducing bulky substituents .
- Route 2: Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane to the amine using Staudinger conditions (e.g., PPh₃/H₂O), followed by Boc protection. This method achieves higher yields (75–85%) and avoids competing elimination pathways .
- Table: Synthetic Routes Comparison
Q. How is the structural integrity of this compound confirmed experimentally?
- Answer: Multimodal characterization is critical:
- NMR Spectroscopy: Distinct ¹H NMR signals at δ 2.1–2.3 ppm (bridgehead protons) and δ 4.8–5.0 ppm (Boc group). ¹³C NMR confirms the bicyclo core’s quaternary carbons at 85–90 ppm .
- HRMS: Molecular ion peaks (e.g., [M+H]⁺ at m/z 378.0452) validate stoichiometry.
- X-ray Crystallography: Resolves bond angles (e.g., C–I bond length ~2.09 Å) and confirms spatial arrangement .
Advanced Research Questions
Q. What factors influence nucleophilic substitution reactivity at the bicyclo[1.1.1]pentane core?
- Answer: Reactivity depends on:
- Substituent Effects: Electron-withdrawing groups (e.g., 3-iodo) enhance electrophilicity at the bridgehead (C1), favoring soft nucleophiles (e.g., amines, azides). Trifluoromethyl derivatives are inert except with organolithium reagents .
- Steric Constraints: Transition state strain reduces reaction rates by 10-fold compared to non-bicyclic analogs. DFT calculations show optimal nucleophile approach angles >120° to minimize repulsion .
Q. How can researchers resolve contradictory data on Boc group stability during iodination?
- Answer: Contradictions arise from iodination methods:
- N-Iodosuccinimide (NIS): Stable below 100°C (95% Boc retention in CH₂Cl₂ at 0°C).
- I₂/AgOTf: Causes Boc decomposition above 80°C.
Q. What methodologies enable selective functionalization of the azetidine ring?
- Answer: Key strategies include:
- Mitsunobu Reaction: Introduces alcohols at C3 using DIAD/Ph₃P (60–70% yields) .
- Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions with pre-installed boronate esters (Pd(dppf)Cl₂, 60°C, 50–65% yields) .
- Photoredox Catalysis: Enables C–H alkylation at the β-position using Ir(ppy)₃ (45–55% yields) .
- Critical Note: Maintain pH 6–8 and temperatures <50°C to prevent bicyclo core decomposition .
Data Contradiction Analysis
Q. Why do some studies report failed nucleophilic substitutions on related bicyclo[1.1.1]pentane derivatives?
- Analysis: Reactivity discrepancies stem from:
- Substituent Identity: 1-Trifluoromethyl derivatives are unreactive toward most nucleophiles, while 1,3-diiodides are highly reactive .
- Nucleophile Strength: Weak nucleophiles (e.g., MeONa) require prolonged reaction times (>24 hrs), whereas organolithium reagents react instantaneously .
Methodological Best Practices
- Synthetic Optimization: For high-yielding routes, prioritize azide reduction (Route 2) over direct substitution .
- Characterization: Always combine NMR with HRMS to distinguish regioisomers (common in strained bicyclo systems) .
- Stability: Store the compound under inert gas (N₂/Ar) at –20°C to prevent iododeborylation or Boc cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
